Maleate

Description

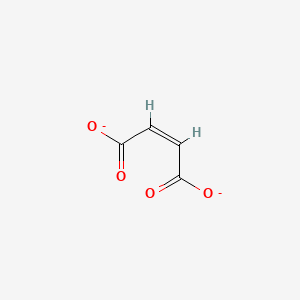

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C4H2O4-2 |

|---|---|

Poids moléculaire |

114.06 g/mol |

Nom IUPAC |

(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1- |

Clé InChI |

VZCYOOQTPOCHFL-UPHRSURJSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-] |

SMILES isomérique |

C(=C\C(=O)[O-])\C(=O)[O-] |

SMILES canonique |

C(=CC(=O)[O-])C(=O)[O-] |

Synonymes |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Maleate for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of dimethyl maleate, a versatile reagent in organic synthesis. Detailed experimental protocols for its synthesis and key reactions are presented, alongside critical data organized for practical application in research and development.

Physicochemical Properties

Dimethyl this compound is a colorless, oily liquid with a mild, characteristic odor.[1][2] Its fundamental physical and chemical characteristics are crucial for its application in synthesis, influencing reaction kinetics, solvent selection, and purification methods.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | Dimethyl (2Z)-but-2-enedioate | [2] |

| Synonyms | Maleic acid dimethyl ester, Methyl this compound | [2] |

| CAS Number | 624-48-6 | [2] |

| Molecular Formula | C₆H₈O₄ | [2] |

| Molecular Weight | 144.13 g/mol | [2] |

| Appearance | Clear, colorless, oily liquid | [2] |

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | -17 °C (1 °F; 256 K) | [2] |

| Boiling Point | 204 to 207 °C (399 to 405 °F; 477 to 480 K) | [2] |

| Density | 1.15 g/cm³ | [2] |

| Flash Point | 95 °C (203 °F; 368 K) | [2] |

Solubility and Spectroscopic Data

| Property | Value | Reference |

| Solubility in water | Slightly soluble | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.26 (s, 2H), 3.79 (s, 6H) | [3] |

| ¹³C NMR | Data available | [4] |

| Infrared (IR) Spectroscopy | Data available | [5] |

| Mass Spectrometry (MS) | Data available | [6] |

Synthesis of Dimethyl this compound

Dimethyl this compound is commonly synthesized via the Fischer esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727), using an acid catalyst such as sulfuric acid.[2][7]

Reaction Scheme

Caption: Synthesis of Dimethyl this compound from Maleic Anhydride.

Experimental Protocol: Esterification of Maleic Acid

Materials:

-

Maleic acid (25.0 g, 216 mmol)

-

Methanol (250 mL)

-

Concentrated sulfuric acid (2.5 mL)

-

Ethyl acetate (B1210297) (100 mL)

-

Saturated sodium bicarbonate solution (40 mL)

-

Deionized water (20 mL)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve maleic acid in methanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid dropwise to the solution.

-

Reflux the mixture at 75 °C for 16 hours.

-

Remove the methanol using a rotary evaporator.

-

Add ethyl acetate to the residue and transfer the solution to a separatory funnel.

-

Wash the organic layer twice with saturated sodium bicarbonate solution and then once with deionized water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by distillation at 140 °C (190 mbar) to yield a clear, colorless, oily liquid (30.0 g, 97% yield).[3]

Key Reactions in Synthesis

Dimethyl this compound is a valuable substrate in various organic reactions, primarily due to its electrophilic carbon-carbon double bond, which is activated by two electron-withdrawing ester groups.

Diels-Alder Reaction

As a dienophile, dimethyl this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes. The reaction with cyclopentadiene (B3395910) is a classic example.

Caption: Diels-Alder Reaction of Dimethyl this compound.

Materials:

-

Dimethyl this compound

-

Freshly cracked cyclopentadiene

-

Ethyl acetate

Procedure:

-

In a reaction tube, dissolve dimethyl this compound in ethyl acetate.

-

Add hexane to the solution.

-

Add freshly prepared cyclopentadiene to the mixture.

-

Allow the reaction to proceed at room temperature. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystalline product by filtration.

Michael Addition

The electron-poor double bond of dimethyl this compound makes it an excellent Michael acceptor for the conjugate addition of various nucleophiles, such as amines (aza-Michael addition).

Caption: Aza-Michael Addition to Dimethyl this compound.

Materials:

-

Dimethyl this compound (1.0 equivalent)

-

Amine (e.g., cyclohexylamine, 1.0-1.2 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask, add dimethyl this compound.

-

With stirring, add the amine dropwise at room temperature. Note that the reaction can be exothermic.

-

Continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.

Experimental Workflow and Reactivity Considerations

The successful application of dimethyl this compound in synthesis requires careful consideration of its reactivity, which is primarily governed by steric and electronic factors.

General Experimental Workflow

Caption: General Experimental Workflow for Dimethyl this compound Reactions.

Factors Influencing Reactivity

The reactivity of dimethyl this compound is significantly influenced by steric hindrance. Compared to its diethyl counterpart, the smaller methyl groups of dimethyl this compound result in a less sterically hindered electrophilic double bond. This generally leads to higher reaction rates in transformations like Michael additions and Diels-Alder reactions.[5]

Safety and Handling

Dimethyl this compound is considered hazardous.[8] It is crucial to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[1][8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dimethyl this compound | SIELC Technologies [sielc.com]

- 5. Dimethyl this compound(624-48-6) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl this compound(624-48-6) 13C NMR spectrum [chemicalbook.com]

- 8. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl malate, TMS derivative [webbook.nist.gov]

synthesis and characterization of novel maleate esters

An In-depth Technical Guide on the Synthesis and Characterization of Novel Maleate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic acid esters are diesters of maleic acid, compounds of significant interest across various scientific disciplines, including polymer chemistry, organic synthesis, and pharmaceutical sciences.[1] These esters are typically colorless liquids with characteristic ester-like odors and are soluble in many organic solvents, though their solubility in water is generally low.[1] Their utility stems from the presence of an olefinic double bond, making them suitable for addition reactions like the Diels-Alder reaction and hydrogenation, which can yield valuable intermediates such as succinic acid derivatives.[2] In the pharmaceutical realm, a primary application involves the formation of this compound salts with amine-containing active pharmaceutical ingredients (APIs) to enhance critical properties like solubility, stability, and bioavailability.[1] This guide provides a comprehensive overview of the synthesis, characterization, and applications of novel this compound esters.

Synthesis of this compound Esters

The most prevalent and efficient method for synthesizing this compound esters is the Fischer esterification of maleic anhydride (B1165640) or maleic acid with a corresponding alcohol, a reaction typically catalyzed by a strong acid.[1][3] The process is a reversible equilibrium reaction where water is produced as a byproduct; therefore, its removal is crucial to drive the reaction towards the formation of the ester, in accordance with Le Châtelier's principle.[3][4]

The synthesis generally proceeds in two steps: a rapid, often uncatalyzed, ring-opening of maleic anhydride by the alcohol to form a monoalkyl this compound, followed by a slower, acid-catalyzed second esterification to yield the dialkyl this compound.[5][6][7]

Catalysis

The choice of catalyst is critical to the efficiency of this compound ester synthesis, involving a trade-off between reaction efficiency, cost, reusability, and environmental impact.[8]

-

Homogeneous Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[1][3]

-

Solid Acid Catalysts: Heterogeneous catalysts such as acid zeolites and ion-exchange resins (e.g., Indion 730) offer advantages in terms of catalyst recovery and reusability.[8][9][10] For instance, acid zeolite has been reported to achieve a conversion rate of over 99.5% in the synthesis of diethyl this compound.[8]

-

Ionic Liquids: These have been explored as catalysts, achieving high conversion rates under relatively mild conditions.[8]

The following table summarizes the performance of different catalysts in this compound ester synthesis.

Table 1: Comparative Data for Catalysts in this compound Ester Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Solid Acid | Mg-β Zeolite | Maleic Anhydride, Methanol (B129727) | 110 | 12 | 93.74% Yield | [11] |

| Solid Acid | Fe-β Zeolite | Maleic Anhydride, Methanol | 110 | 12 | 91.91% Yield | [11] |

| Solid Acid | Acid Zeolite | Maleic Anhydride, Ethanol | Reflux | ~2 | >99.5% Conversion | [8][9] |

| Ion-Exchange Resin | Indion 730 | Maleic Acid, Ethanol | 80 | ~6 | ~85% Conversion | [10] |

| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663) | Maleic Anhydride, Ethanol | 120 | 1 | 97.87% Conversion |[8] |

Characterization of this compound Esters

The structure and purity of synthesized this compound esters are confirmed using a combination of spectroscopic and physical methods.[1]

-

Spectroscopic Methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. The characteristic ester peak from the C=O group stretch is observed around 1735 cm⁻¹, while the C-O-C stretching from esters appears as a sharp peak around 1150 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the ester.[12]

-

-

Physical Methods:

-

Chromatographic Methods:

Physicochemical Properties

The physical properties of this compound esters, such as boiling point and density, generally increase with the molecular weight of the alcohol substituent.[1]

Table 2: Physicochemical Properties of Common this compound Esters

| Property | Dimethyl this compound | Diethyl this compound | Dibutyl this compound |

|---|---|---|---|

| Molecular Formula | C₆H₈O₄[14] | C₈H₁₂O₄[15] | C₁₂H₂₀O₄[2] |

| Molar Mass ( g/mol ) | 144.12[14] | 172.18[15] | 228.28 |

| Appearance | Clear colorless liquid[14] | Colorless liquid[15] | Clear, colorless liquid[2] |

| Boiling Point (°C) | 205 | 225[3] | 280 |

| Density (g/cm³) | 1.151 | 1.066 | 0.994 |

| Water Solubility | 7.6 g/100 mL | Slightly miscible | Slightly miscible[2] |

Data compiled from references 1, 4, 5, 10, and 20.

Visualizing Workflows and Pathways

Caption: General workflow for the synthesis and characterization of this compound esters.[1]

Caption: Formation of a this compound salt to improve drug properties.[1]

Experimental Protocols

Protocol 1: General Synthesis of Dialkyl Maleates via Fischer Esterification

This protocol describes a general procedure for synthesizing dialkyl maleates from maleic anhydride and an alcohol.[1]

Materials:

-

Maleic Anhydride

-

Alcohol (e.g., methanol, ethanol, n-butanol)

-

Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[1]

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (recommended for water removal)[3]

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, dissolve maleic anhydride in an excess of the desired alcohol (e.g., a 1:4 molar ratio of anhydride to alcohol).[1][3]

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 1-2% by weight of the maleic anhydride).[1]

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.[3] Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. If a solvent like toluene (B28343) was used with the Dean-Stark trap, dilute the mixture with an organic solvent like diethyl ether.

-

Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

-

Solvent Removal: Filter off the drying agent and remove the solvent and excess alcohol using a rotary evaporator.[3]

-

Purification: Purify the crude ester by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[1][3]

-

Characterization: Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Protocol 2: Characterization by Melting Point (Capillary Method)

This protocol is for determining the melting point of solid this compound ester derivatives, a key indicator of purity.[13]

Materials:

-

Dry, purified solid this compound ester

-

Capillary tubes (sealed at one end)

Equipment:

-

Calibrated digital melting point apparatus or a Thiele tube

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound ester.

-

Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point.

-

Determination: Slow the heating rate to 1-2 °C per minute. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range typically indicates high purity.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. celanese.com [celanese.com]

- 3. benchchem.com [benchchem.com]

- 4. EP1678117B1 - Process for the production of dimethyl this compound - Google Patents [patents.google.com]

- 5. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]

- 6. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]

- 7. CN101314564A - Preparation of maleic acid di-methyl ester - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105399623A - Diethyl this compound preparation method - Google Patents [patents.google.com]

- 10. ijcea.org [ijcea.org]

- 11. A new process for the synthesis of dimethyl this compound:III esterification of methanol and maleic anhydride catalized by Mg-β and Fe-β zeolites | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Dimethyl this compound | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Diethyl this compound - Wikipedia [en.wikipedia.org]

The Dual Role of Maleate in Pharmaceuticals: An In-depth Examination of the Mechanism of Action of Maleate-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleate, a common counter-ion in the pharmaceutical industry, is primarily utilized to enhance the solubility, stability, and bioavailability of basic drug compounds. While the therapeutic activity of this compound-containing drugs is overwhelmingly attributed to the active pharmaceutical ingredient (API), the this compound moiety itself is not inert and can exhibit biological effects at high concentrations. This technical guide provides a comprehensive analysis of the mechanism of action of several prominent this compound-containing drugs, detailing the pharmacology of the active molecule and exploring the in vivo fate and potential biological relevance of the this compound counter-ion. Quantitative data on drug-target interactions are presented, alongside detailed experimental protocols for their determination, and key signaling pathways are visualized to offer a complete picture for the research and drug development professional.

The Role of this compound in Drug Formulation

Maleic acid is a dicarboxylic acid that is frequently used to form salts with basic drugs. This salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug, such as:

-

Enhanced Solubility: Many basic drugs have poor water solubility, which can limit their absorption and bioavailability. Forming a this compound salt can significantly increase aqueous solubility.

-

Improved Stability: The crystalline salt form of a drug is often more stable than the free base, leading to a longer shelf life and more reliable dosage forms.

-

Modified Dissolution Rate: The choice of a specific salt form can be used to modulate the dissolution rate of a drug, which can be important for controlling its pharmacokinetic profile.

In vivo, this compound salts of drugs are expected to readily dissociate in the physiological environment of the body, releasing the active drug and maleic acid. The general consensus is that at the therapeutic doses of most this compound-containing drugs, the concentration of the this compound anion is too low to exert a significant independent pharmacological or toxicological effect.

In Vivo Fate and Biological Activity of the this compound Moiety

Following oral administration, maleic acid is readily absorbed and metabolized. Pharmacokinetic studies in rats have shown that maleic acid has a relatively short half-life in the blood, indicating rapid elimination. The area under the concentration-time curve (AUC) for maleic acid is significantly higher in the kidney cortex compared to the blood, suggesting some accumulation in the kidneys.

At high, non-therapeutic concentrations, maleic acid can induce nephrotoxicity, characterized by a Fanconi-like syndrome. The mechanism of this toxicity is thought to involve the impairment of cellular energy metabolism. Specifically, maleic acid can inhibit substrate-level phosphorylation in kidney mitochondria and interfere with succinyl-CoA metabolism. It is important to emphasize that these toxic effects are observed at concentrations far exceeding those achieved from typical therapeutic doses of this compound-containing drugs.

Mechanism of Action of Key this compound-Containing Drugs

The following sections detail the mechanism of action of several widely used this compound-containing drugs. The therapeutic effects described are attributed to the active drug molecule, not the this compound counter-ion.

Antihistamines: Chlorpheniramine this compound and Pheniramine (B192746) this compound

Mechanism of Action: Chlorpheniramine and pheniramine are first-generation antihistamines that act as inverse agonists at the histamine (B1213489) H1 receptor.[1][2] Histamine, a key mediator of allergic and inflammatory responses, binds to H1 receptors on various cell types, leading to symptoms such as vasodilation, increased capillary permeability, and bronchoconstriction. By competitively blocking the binding of histamine to H1 receptors, these drugs prevent the downstream signaling cascade, thereby alleviating allergic symptoms.[1][2]

Signaling Pathway:

Quantitative Data:

| Drug | Receptor | Parameter | Value (nM) |

| Dexchlorpheniramine | Histamine H1 | Kd | 15[1] |

| Dexchlorpheniramine | Histamine H1 | Ki | 2.67 - 4.81[1] |

Experimental Protocol: Radioligand Binding Assay for Histamine H1 Receptor

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[3][4]

-

Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: A constant concentration of a radiolabeled ligand that binds to the H1 receptor (e.g., [3H]-pyrilamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., chlorpheniramine).

-

Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Antipsychotics: Prochlorperazine this compound and Asenapine this compound

Mechanism of Action:

-

Prochlorperazine: This is a typical antipsychotic that primarily acts as an antagonist at the dopamine (B1211576) D2 receptor in the mesolimbic and chemoreceptor trigger zones of the brain. Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while its action in the chemoreceptor trigger zone underlies its antiemetic properties.

-

Asenapine: This is an atypical antipsychotic with a broad receptor binding profile. It acts as an antagonist at multiple serotonin (B10506) (5-HT) and dopamine receptors, including high affinity for 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, and dopamine D2, D3, and D4 receptors.[5][6] Its efficacy is believed to result from this combined antagonism.[5]

Signaling Pathway (Dopamine D2 Receptor):

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic Frontiers: An In-depth Technical Guide to Maleate Derivatives in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleate derivatives, characterized by the presence of a cis-substituted, electron-deficient carbon-carbon double bond, are exceptionally versatile building blocks in organic synthesis and polymer chemistry. Their unique electronic and steric properties make them valuable substrates and precursors in a wide array of catalytic transformations. The ability to catalytically modify the this compound scaffold allows for the efficient construction of complex molecular architectures, ranging from specialty polymers and functional materials to key intermediates for pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of exploratory studies in the catalysis of this compound derivatives, with a focus on data-driven comparisons, detailed experimental methodologies, and the visualization of key reaction pathways.

I. Catalytic Synthesis of this compound Esters

The esterification of maleic anhydride (B1165640) or maleic acid is a fundamental route to accessing dialkyl maleates, which are common starting materials for further catalytic functionalization. The choice of catalyst is critical in achieving high conversion and yield.

Comparative Performance of Catalysts in Diethyl this compound Synthesis

The synthesis of diethyl this compound from maleic anhydride or maleic acid with ethanol (B145695) has been accomplished using various catalytic systems. The following table summarizes the performance of different catalysts.[1]

| Catalyst Type | Specific Catalyst | Substrate | Conversion (%) | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Observations |

| Solid Acid Catalysts | Acid Zeolite | Maleic Anhydride | >99.5[1] | - | Reflux | 0.5 | High conversion in a short reaction time.[1] |

| Sulfated Zirconia | Maleic Anhydride | - | - | - | - | Known to be a highly active and reusable solid superacid. | |

| Cation-Exchange Resins | Indion 730 | Maleic Acid | High[1] | - | 80 | 5 | Demonstrated superior performance compared to other resins.[1] |

| Amberlyst-35 wet | Maleic Acid | Moderate[1] | - | 80 | 5 | Lower conversion compared to Indion 730.[1] | |

| Amberlite IR120 | Maleic Acid | Moderate | - | 80 | 5 | Comparable performance to Amberlyst-35 wet. | |

| Indion 225H | Maleic Acid | Low | - | 80 | 5 | Lowest conversion among the tested ion-exchange resins. | |

| Ionic Liquid | [TEA-PS]HSO₄ | Maleic Anhydride | >99 | - | 115 | 4 | High esterification rate and potential for recycling.[1] |

Experimental Protocols for this compound Ester Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a water-dividing apparatus, combine maleic anhydride, ethanol, and the acid zeolite catalyst.

-

Esterification: Heat the mixture to reflux. Water produced during the reaction is continuously removed by the water-dividing apparatus.

-

Reaction Monitoring: Continue the reaction for 25-30 minutes after water evolution ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Separate and discard the aqueous layer.

-

Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation. Collect the fraction at 216-220 °C to obtain diethyl this compound.

-

Catalyst Preparation: Dry the Indion 730 catalyst at 120 °C for 5 hours before use.[2]

-

Reaction Setup: Charge maleic acid and industrial-grade ethanol (95% v/v) into a reactor equipped with a stirrer and a constant temperature bath. A molar ratio of 1:5 (maleic acid:ethanol) is suggested.[2]

-

Esterification: Immerse the reactor in the constant temperature bath set to 80 °C. Once the reaction mixture reaches the desired temperature, add the dried Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).[1][2]

-

Reaction Conditions: Maintain a stirring speed of 1000 rpm.[2]

-

Reaction Monitoring: Monitor the reaction progress by withdrawing samples at regular intervals and analyzing the concentration of maleic acid by titration with 0.1 N alcoholic KOH.[2]

-

Catalyst Recovery and Product Purification: Upon completion, filter the reaction mixture to recover the catalyst for potential reuse. The diethyl this compound can be purified from the filtrate by distillation.

Proposed Mechanism for Acid-Catalyzed Esterification of Maleic Anhydride

The acid-catalyzed esterification of maleic anhydride with an alcohol proceeds in two main stages: a rapid, non-catalytic ring-opening to form the monoester, followed by a slower, acid-catalyzed esterification to the diester.

Caption: Proposed mechanism for the acid-catalyzed esterification of maleic anhydride.

II. Catalytic Hydrogenation of this compound Derivatives

The hydrogenation of the carbon-carbon double bond in this compound derivatives is a key transformation for the production of succinates, which are valuable intermediates for polymers, solvents, and pharmaceuticals. Furthermore, the ester groups can also be reduced to yield important diols like 1,4-butanediol.

Comparative Performance of Catalysts in Maleic Acid/Ester Hydrogenation

Various catalysts have been explored for the hydrogenation of maleic acid and its esters. Palladium and Ruthenium-based catalysts are among the most effective.

| Catalyst | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (bar) | Key Observations |

| Pd/Al₂O₃ | Maleic Acid | Succinic Acid | 100 | 100 | 90 | 5 | Complete conversion and selectivity to succinic acid under optimized conditions.[3] |

| Pd/C | Maleic Acid | Succinic Acid | ~98 | ~98 | 150 | 10 (N₂) | Formic acid used as a hydrogen source; catalyst deactivation observed under high substrate concentration. |

| Ru-Ni/Al₂O₃ | Dimethyl this compound | γ-Butyrolactone, 1,4-Butanediol, Tetrahydrofuran | - | - | - | - | Studied for the production of valuable downstream chemicals.[4] |

| Cu/ZnO | Dimethyl this compound | γ-Butyrolactone, 1,4-Butanediol, Tetrahydrofuran | - | - | 180-250 | 10-70 | Process stability is a key challenge due to byproduct formation.[5] |

Experimental Protocols for Hydrogenation

-

Reaction Setup: A high-pressure autoclave is charged with maleic acid, water as the solvent, and the Pd/Al₂O₃ catalyst.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen, and then pressurized to 5 bar with H₂. The reaction mixture is heated to 90 °C with stirring.

-

Reaction Time: The reaction is continued for 90 minutes.

-

Work-up and Analysis: After cooling and careful depressurization, the catalyst is removed by filtration. The filtrate is analyzed by techniques such as HPLC or GC to determine the conversion of maleic acid and the selectivity to succinic acid.

This protocol is for the general use of Ru-MACHO catalysts in hydrogenation reactions and can be adapted for this compound ester substrates.

-

Reactor Preparation: In an inert atmosphere (glovebox), a stainless steel autoclave is charged with the Ru-MACHO-BH catalyst (e.g., 0.02 mmol) and a base (e.g., K₂CO₃, 0.1 mmol).

-

Substrate and Solvent Addition: The autoclave is sealed, removed from the glovebox, and the this compound ester substrate (e.g., 1 mmol) and solvent (e.g., t-amyl alcohol, 1 mL) are added via syringe.

-

Hydrogenation: The autoclave is purged with hydrogen gas multiple times before being pressurized to the desired pressure. The reaction is then heated to the target temperature (e.g., 150 °C) with stirring for a specified time (e.g., 18 hours).

-

Work-up and Analysis: After cooling and venting the excess hydrogen, the reaction mixture is analyzed by GC or NMR to determine conversion and product distribution. The product can be isolated by standard chromatographic techniques.

Proposed Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral this compound derivatives can be achieved with high enantioselectivity using chiral iridium catalysts. The mechanism is believed to proceed through an Ir(I)/Ir(III) catalytic cycle.

References

An In-depth Technical Guide to Bis(1,3-dimethylbutyl) maleate: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dimethylbutyl) maleate, also known by its IUPAC name bis(4-methylpentan-2-yl) (2Z)-but-2-enedioate, is a diester of maleic acid. Its molecular structure, featuring two branched, bulky alkyl chains, suggests specific physicochemical properties that are of interest in materials science and potentially in drug delivery as a prodrug moiety. This technical guide provides a comprehensive overview of the available information on its molecular structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug development. It is important to note that while the fundamental chemical identity of this compound is established, a significant portion of the available data is based on predictions and analogies to similar compounds due to a lack of extensive experimental studies in publicly accessible literature.

Chemical Identity and Molecular Structure

Bis(1,3-dimethylbutyl) this compound consists of a central this compound group, which is the cis-isomer of a four-carbon dicarboxylic acid, esterified with two molecules of 1,3-dimethylbutanol (also known as 4-methyl-2-pentanol).

Molecular Formula: C₁₆H₂₈O₄

Molecular Weight: 284.39 g/mol

CAS Number: 105-52-2

Synonyms:

-

bis(4-methylpentan-2-yl) this compound

-

Maleic acid, bis(1,3-dimethylbutyl) ester

-

2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester

The branched structure of the 1,3-dimethylbutyl alkyl chains significantly influences the molecule's steric hindrance and lipophilicity, which in turn are expected to affect its physical properties and interactions with biological systems.

Physicochemical Properties

Experimentally determined physicochemical data for bis(1,3-dimethylbutyl) this compound is scarce. The following table summarizes predicted values, which can serve as a useful guide for experimental design.

| Property | Predicted Value |

| Boiling Point | 346.88 °C (rough estimate) |

| Density | 1.005 g/cm³ (rough estimate) |

| Solubility | Expected to have low water solubility and good solubility in common organic solvents. |

| LogP (octanol-water partition coefficient) | 5.83 (estimate) |

Due to the lack of experimental data, researchers are encouraged to determine these properties empirically for their specific applications.

Synthesis

Properties of Starting Material: 4-Methyl-2-pentanol (B46003)

Understanding the properties of the precursor alcohol is crucial for the synthesis.

| Property | Value |

| CAS Number | 108-11-2 |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| Boiling Point | 131-132 °C |

| Density | 0.807 g/cm³ at 20 °C |

| Solubility in water | 15 g/L at 20 °C |

Representative Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure and may require optimization for the synthesis of bis(1,3-dimethylbutyl) this compound.

Materials:

-

Maleic anhydride (B1165640) (1.0 equivalent)

-

4-Methyl-2-pentanol (2.2 equivalents)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for reflux with a Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add maleic anhydride and anhydrous toluene.

-

Slowly add 4-methyl-2-pentanol to the stirred suspension.

-

Carefully add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of bis(1,3-dimethylbutyl) this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.2 | s | 2H | Olefinic protons (-CH=CH-) |

| ~4.9 | m | 2H | Methine protons adjacent to ester oxygen (-O-CH-) |

| ~1.6 | m | 2H | Methine protons of the isobutyl group |

| ~1.3 | m | 4H | Methylene protons (-CH₂-) |

| ~1.2 | d | 12H | Methyl protons adjacent to the methine |

| ~0.9 | d | 12H | Diastereotopic methyl protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~165 | Carbonyl carbons (C=O) |

| ~130 | Olefinic carbons (-CH=CH-) |

| ~71 | Methine carbons attached to ester oxygen (-O-CH-) |

| ~47 | Methylene carbons (-CH₂-) |

| ~25 | Methine carbons of the isobutyl group |

| ~23 | Diastereotopic methyl carbons |

| ~20 | Methyl carbons adjacent to the methine |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkane) |

| ~1720 | C=O stretching (ester) |

| ~1640 | C=C stretching (alkene) |

| ~1250-1150 | C-O stretching (ester) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 284. Key fragmentation patterns would likely involve the loss of the 1,3-dimethylbutyl side chains and cleavage of the ester bonds.

Potential Applications in Drug Development: Esterase-Activated Prodrugs

The molecular structure of bis(1,3-dimethylbutyl) this compound makes it an interesting candidate for a promoiety in the design of esterase-activated prodrugs.[1][2]

Concept: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[3][4] Esterase-activated prodrugs are designed to be cleaved by ubiquitous esterase enzymes, which are abundant in the body, particularly in the plasma, liver, and some cancer cells.[5]

Mechanism of Action:

-

Increased Lipophilicity: The bulky and lipophilic 1,3-dimethylbutyl groups can mask polar functional groups (e.g., -OH, -COOH, -NH₂) of a parent drug, thereby increasing its overall lipophilicity.[6][7][8]

-

Enhanced Membrane Permeability: Increased lipophilicity can facilitate the passive diffusion of the prodrug across biological membranes, such as the intestinal wall or the blood-brain barrier, improving oral bioavailability or central nervous system penetration.[3]

-

Enzymatic Activation: Once the prodrug reaches its target tissue or the systemic circulation, esterase enzymes hydrolyze the ester bonds, releasing the active parent drug.[1][2]

Caption: Conceptual diagram illustrating the activation of a prodrug utilizing a bis(1,3-dimethylbutyl) this compound promoiety.

While this is a promising conceptual application, no specific studies on the use of bis(1,3-dimethylbutyl) this compound as a prodrug have been reported. Further research is required to validate its efficacy and safety for this purpose.

Safety and Handling

No specific safety data sheet (SDS) for bis(1,3-dimethylbutyl) this compound is readily available. The following recommendations are based on general guidelines for handling dialkyl maleates.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Toxicity: While specific toxicological data is unavailable, some this compound esters are known to be skin sensitizers. Handle with care and avoid direct contact.

Conclusion

Bis(1,3-dimethylbutyl) this compound is a diester with a well-defined chemical structure but limited experimentally determined physicochemical and toxicological data. Its synthesis can be achieved through standard esterification procedures. The bulky, branched alkyl groups confer high lipophilicity, making it a theoretically interesting candidate for applications in materials science and as a promoiety for esterase-activated prodrugs in drug development. However, extensive experimental validation is necessary to confirm its properties and explore its potential applications. This guide provides a foundational understanding for researchers and scientists interested in further investigating this compound.

References

- 1. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. increase membrane permeability by prodrug design. | PPTX [slideshare.net]

- 4. mdpi.com [mdpi.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Introduction: The Critical Role of Salt Selection in Drug Development

An In-depth Technical Guide on the Role of Maleate as a Counterion in Pharmacology

The conversion of an active pharmaceutical ingredient (API) into a salt form is a fundamental and widely employed strategy in drug development. Approximately 50% of all drugs are administered as salts, a testament to the importance of this approach in optimizing a drug's properties.[1][2] Salt formation, a straightforward neutralization reaction between an acidic or basic API and a suitable counterion, can profoundly alter the physicochemical and biological characteristics of the parent molecule.[3] These modifications can enhance aqueous solubility, improve dissolution rates, increase stability, and ultimately affect the bioavailability and therapeutic efficacy of the drug.[3][4][5]

The choice of an appropriate counterion is a critical decision made during the preformulation stage.[6] An ideal salt form should possess desirable characteristics such as crystallinity, high melting point, low hygroscopicity, and chemical stability.[2] Among the various organic counterions available, dicarboxylic acids like this compound have become popular alternatives to traditional hydrochloride salts.[4] This guide provides a comprehensive technical overview of the role of this compound as a counterion, detailing its impact on drug properties, associated toxicological considerations, and the experimental protocols used for its selection and characterization.

The this compound Counterion: Physicochemical Properties

This compound is the conjugate base of maleic acid, a cis-dicarboxylic acid. Its unique structure and properties make it an effective counterion for basic drug substances. The selection of a counterion is often guided by the pKₐ rule, which states that for successful salt formation, the pKₐ of the basic drug and the acidic counterion should differ by at least 2-3 pH units.[1][2][6]

The this compound anion can form robust 1:1 salts with singly protonated basic APIs.[7] A key feature of the this compound anion is its ability to form a strong intramolecular hydrogen bond.[7] Furthermore, the carboxylate group of the this compound monoanion is adept at forming multiple intermolecular hydrogen bonds, which plays a crucial role in the association processes in aqueous solution, often creating stable heterodimers or trimers with the API.[8] This interaction can be more favorable than the self-association of API molecules, contributing to improved solubility and stability.[8]

Table 1: Physicochemical Properties of Maleic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₄O₄ | N/A |

| Molar Mass | 116.07 g/mol | N/A |

| pKₐ₁ | ~1.9 | [1] (Implied) |

| pKₐ₂ | ~6.1 | [1] (Implied) |

| Appearance | White crystalline solid | N/A |

| Isomerism | cis isomer of butenedioic acid | N/A |

Impact of this compound on Pharmaceutical Properties

The selection of this compound as a counterion can significantly influence several key pharmaceutical properties of an API.

Solubility and Dissolution Rate

A primary reason for selecting this compound is its ability to enhance the aqueous solubility and dissolution rate of poorly soluble basic drugs.[3][4] This is a critical factor for oral dosage forms where rapid dissolution is often the rate-limiting step for absorption. By forming a more water-soluble salt, this compound can lead to improved bioavailability.[9] For instance, the this compound salt of FXM was noted to provide a better biopharmaceutical profile than the free base.[4]

Stability and Formulation Challenges

This compound salts can improve the chemical stability of an API in the crystalline state.[4] However, they can also present significant stability challenges, particularly in solid dosage forms. This compound salts of basic drugs are susceptible to disproportionation, or conversion back to the free base, in a microenvironment where the pH is above the salt's pH of maximum solubility (pHmax).[10][11]

This conversion can lead to a significant loss of potency.[10] In one documented case, the free base formed in a tablet formulation was volatile and was lost from the dosage form during stability testing.[10][11] This issue can be mitigated by incorporating an acidic excipient, such as citric acid, into the formulation to lower the microenvironmental pH to a level below the pHmax, thereby stabilizing the this compound salt.[10][11]

Table 2: Summary of Stability Issues with this compound Salts and Mitigation Strategies

| Issue | Cause | Consequence | Mitigation Strategy | Reference(s) |

|---|---|---|---|---|

| Salt Disproportionation | Microenvironmental pH > pHmax of the salt | Conversion of the salt to its less soluble free base form | Lower the microenvironmental pH by adding acidic excipients (e.g., citric acid). | [10][11] |

| Potency Loss | Volatilization of the formed free base from the dosage form | Lack of mass balance during stability studies | Encapsulation of tablets; controlling microenvironmental pH. |[10][11] |

Bioavailability and Pharmacokinetics

By improving solubility and dissolution, this compound salts can enhance the oral absorption and bioavailability of an API.[9] However, the impact of the counterion is not always predictable and can be drug-specific. A study on the β2-agonist salmeterol (B1361061) showed that the this compound salt had a slower effect at reversing peak airway resistance at a specific dose compared to the xinafoate salt, indicating that the counterion can influence pharmacodynamics.[12] In another case, a this compound salt of glasdegib (B1662127) was developed and shown to be bioequivalent to the clinical di-hydrochloride salt formulation.[13]

Toxicological Profile of this compound

While many counterions are generally regarded as safe (GRAS), the safety of the chosen salt form must be evaluated during non-clinical toxicology studies.[14][15] The addition of a counterion can impact the overall toxicity profile of the drug substance.[15]

A significant concern associated with the this compound counterion is the potential for renal toxicity.[14] Studies in dogs have demonstrated that the maleic acid moiety itself, and not the parent API, can induce renal tubular necrosis.[16] This toxicity is characterized by elevations in blood urea (B33335) nitrogen (BUN) and creatinine, and microscopic findings of tubular damage.[16]

Table 3: Summary of Toxicological Findings Associated with this compound Salts in Preclinical Studies

| Drug/Compound | Salt Forms Compared | Species | Key Toxicological Finding | Conclusion | Reference(s) |

|---|---|---|---|---|---|

| MDV1634 | This compound vs. Dihydrocholoride (2HCl) | Dog | Renal tubular toxicity observed only with the this compound salt. | Toxicity was this compound-specific and not related to the API. | [14][16] |

| TC-5619 | This compound vs. Tosylate | Dog | Renal toxicity observed with the this compound salt at exposures ≥9.6 mg/kg/day. | The toxicity was attributed to the this compound counterion. | [16] |

| Pravadoline (WIN 48098-6) | this compound vs. Ethanesulfonate | Dog | Acute tubular necrosis was linked to the maleic acid moiety. | The renal toxicity was confirmed to be caused by maleic acid, not pravadoline. |[16] |

These findings underscore the critical importance of evaluating the potential toxicity of the counterion itself and selecting the final salt form before initiating long-term toxicology studies.[6][14]

Experimental Protocols for this compound Salt Selection and Characterization

A systematic and tiered approach is essential for efficient and successful salt selection.[6] The process begins with the characterization of the API and proceeds through screening, scale-up, and in-depth analysis of promising candidates.

Salt Screening Workflow

The initial phase involves screening a variety of pharmaceutically acceptable counterions to identify those that form stable, crystalline salts with the API. A solubility-guided, miniaturized screening protocol using 96-well plates is an efficient method that conserves valuable API.[17][18]

Caption: A tiered logical workflow for pharmaceutical salt selection.

Methodologies for Key Experiments

Once promising salt candidates are identified, they undergo rigorous characterization using a suite of analytical techniques to assess the properties crucial for drug development.

Table 4: Key Experimental Techniques for Salt Characterization

| Technique | Purpose | Typical Information Obtained |

|---|---|---|

| X-Ray Powder Diffraction (XRPD) | To determine the solid-state nature (crystalline vs. amorphous) and identify polymorphs. | Diffractogram showing characteristic peaks for a crystalline solid or a halo for an amorphous one. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point, purity, and detect polymorphic transitions. | Thermogram showing melting endotherm, glass transition, or other thermal events. |

| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature, identifying solvent or water content. | Thermogram showing percentage weight loss at specific temperatures. |

| Dynamic Vapor Sorption (DVS) | To assess hygroscopicity by measuring water uptake/loss at varying relative humidity (RH). | Sorption/desorption isotherm plotting % weight change vs. %RH. |

| Thermodynamic Solubility Studies | To determine the equilibrium solubility in various aqueous media (e.g., water, buffers at different pH). | Quantitative solubility value (e.g., in mg/mL) at equilibrium. |

| Nuclear Magnetic Resonance (NMR) | To confirm salt formation and stoichiometry by observing chemical shifts. | Spectra showing shifts in proton signals adjacent to the ionization site. |

Caption: Experimental workflow for characterizing a salt candidate.

Protocol: pH-Dependent Stability Assessment

Given the known potential for disproportionation, assessing the stability of a this compound salt in the presence of common pharmaceutical excipients is crucial.

-

Objective: To determine if basic excipients induce disproportionation of the this compound salt.

-

Materials: API-maleate salt, microcrystalline cellulose (B213188) (neutral control), magnesium stearate (B1226849) (basic excipient), lactose, stability chambers (e.g., 40°C/75% RH).

-

Methodology: a. Prepare binary mixtures of the API-maleate salt with each excipient (e.g., 1:1 w/w). b. Store the mixtures in open vials under accelerated stability conditions (40°C/75% RH). c. At specified time points (e.g., 1, 2, 4 weeks), withdraw samples. d. Analyze the samples using XRPD to detect the appearance of peaks corresponding to the free base form of the API. e. Use HPLC to quantify the amount of API remaining and detect any degradation products.

-

Interpretation: The appearance of the free base in the XRPD pattern of the mixture containing the basic excipient, but not in the control, indicates pH-driven disproportionation.

Caption: Mechanism of pH-dependent this compound salt instability.

Conclusion

This compound is a valuable and frequently used counterion in pharmaceutical development, offering the potential to significantly improve the solubility, dissolution, and crystalline stability of basic APIs.[4] Its ability to form strong hydrogen bonds can be advantageous in creating a robust and stable salt form.[8] However, researchers and developers must be acutely aware of its potential liabilities. The risk of pH-dependent salt disproportionation requires careful formulation design, often necessitating the inclusion of pH modifiers to ensure product stability.[10][11] Furthermore, the documented potential for this compound-induced renal toxicity in preclinical species mandates careful toxicological evaluation.[14][16] By employing a systematic salt selection process and conducting thorough physicochemical and toxicological characterization, the benefits of the this compound counterion can be effectively harnessed while mitigating its potential risks.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salt Selection - Creative Biolabs [creative-biolabs.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Semantic Scholar [semanticscholar.org]

- 6. pharmtech.com [pharmtech.com]

- 7. This compound salts of bedaquiline [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Simulation of Association Processes in Aqueous Solutions of this compound Salts of Drug-like Compounds: The Role of Counterion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stabilization of the this compound salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Maleate in Polymer Chemistry: A Technical Guide

Introduction

Maleates, derived from maleic acid or maleic anhydride (B1165640), are a versatile class of monomers integral to modern polymer chemistry. Their unique structural features, including a reactive carbon-carbon double bond and ester functionalities, allow for their incorporation into a wide array of polymers through various synthesis techniques. The resulting polymers exhibit a broad spectrum of tunable properties, making them highly valuable for advanced applications, particularly in the biomedical and pharmaceutical fields.

The introduction of maleic anhydride (MA) onto non-polar polymer backbones, for instance, can significantly improve properties like adhesion and hydrophilicity.[1] This adaptability has led to the development of maleate-containing copolymers for use as drug delivery vehicles, tissue engineering scaffolds, and high-performance engineering materials.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on this compound in polymer chemistry, detailing synthesis protocols, quantitative data on polymer properties, and key applications for researchers, scientists, and drug development professionals.

Synthesis of this compound-Containing Polymers

The synthesis of polymers incorporating this compound can be achieved through several fundamental polymerization mechanisms. The choice of method dictates the final polymer architecture, molecular weight, and properties.

Free-Radical Polymerization

Free-radical polymerization is a common method for copolymerizing this compound esters (e.g., diethyl this compound, diisopropyl this compound) with more reactive vinyl monomers like vinyl acetate (B1210297) or acrylates.[5][6] While maleates exhibit a low tendency for radical homopolymerization, their copolymerization yields materials with modified physicochemical properties.[7] For example, incorporating diethyl this compound can enhance the flexibility and adhesion of vinyl acetate copolymers used in coatings and adhesives.[5]

Caption: A typical experimental workflow for synthesizing this compound copolymers.

Ring-Opening Copolymerization (ROCOP)

The ring-opening copolymerization of maleic anhydride with epoxides is a powerful, atom-economic method for producing unsaturated polyesters.[8][9] This technique allows for the synthesis of high-molecular-weight polymers that are challenging to achieve through other methods.[8] A key advantage of this approach is the ability to subsequently isomerize the cis-maleate units in the polymer backbone to their trans-fumarate analogues, yielding materials like poly(propylene fumarate) (PPF), which are widely used in biomedical applications.[9][10]

Caption: Synthesis of fumarate-based polyesters from maleic anhydride.

Polycondensation

Polycondensation reactions are also employed to create this compound-containing polymers, particularly complex elastomers for biomedical use. For example, poly(octamethylene this compound (anhydride) citrate) (POMaC) is synthesized through the polycondensation of citric acid, 1,8-octanediol (B150283), and maleic anhydride.[3][4] This method produces a pre-polymer that can be further cross-linked to form a thermoset elastomer with tunable mechanical properties.[3]

Quantitative Data on this compound Polymers

The properties of this compound-containing polymers can be precisely controlled by adjusting monomer ratios and synthesis conditions. The following tables summarize key quantitative data from foundational research.

Table 1: Free-Radical Copolymerization of Diethyl this compound (DEM) and Vinyl Acetate (VAc)

| Mole Fraction DEM in Feed | Mole Fraction DEM in Copolymer | Mn ( g/mol ) | PDI (Đ) | Reference |

|---|---|---|---|---|

| 0.25 | 0.18 | 28,000 | 2.1 | [5] |

| 0.50 | 0.35 | 22,500 | 2.3 | [5] |

| 0.75 | 0.46 | 19,000 | 2.5 | [5] |

Note: Data is representative and adapted from studies on analogous dialkyl maleates.[5]

Table 2: Properties of High-MW Polyesters from Maleic Anhydride (MA) and Propylene Oxide (PO)

| MA/PO Molar Ratio | Mn (kDa) | Td (°C) | Stress at Break (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|---|

| 1:1 | up to 82.8 | up to 311.5 | up to 25.3 | up to 1573 | [8] |

Note: Synthesis utilized a zinc-cobalt(III) double-metal cyanide complex catalyst.[8]

Table 3: Physicochemical Properties of Poly(malic acid)-Based Polymers for Drug Delivery

| Polymer / Nanoparticle | Molecular Weight ( g/mol ) | PDI (Đ) | Nanoparticle Diameter (nm) | Surface Charge (mV) | Reference |

|---|---|---|---|---|---|

| Poly(benzyl malate) (PMLABe) | 7,300 | 1.46 | N/A | N/A | [2] |

| MalPEG-b-PMLABe Nanoparticles | N/A | N/A | < 150 | Negative | [2] |

| CPB-peptide functionalized PMLABe | N/A | N/A | < 150 | Negative |[2] |

Applications in Drug Development and Biomedical Science

The inherent biocompatibility and degradability of many this compound-derived polyesters make them ideal candidates for biomedical applications.[2][4] Their functional groups also allow for the covalent attachment of drugs, targeting ligands, and imaging agents.[2]

Caption: Relationship between synthesis and biomedical applications.

-

Drug Delivery: Poly(L-malic acid) (PMLA) and its derivatives can form nanoparticles to encapsulate hydrophobic drugs or create water-soluble macromolecular prodrugs.[2] This improves the drug's pharmacokinetic profile, increases circulation time, and reduces side effects.[2] Furthermore, the pH-responsive nature of copolymers like PVP-Maleate allows for targeted drug release in specific physiological environments.[11] For instance, styrene-maleic acid (SMA) copolymer micelles can accumulate in tumors due to the enhanced permeability and retention (EPR) effect and release cisplatin (B142131) more rapidly in the acidic tumor microenvironment.[12]

-

Tissue Engineering: Biodegradable elastomers like POMaC are mechanically compliant with soft tissues, making them excellent for creating scaffolds.[4] The ability to use techniques like 3D printing with poly(alkylene this compound citrate) copolymers allows for the fabrication of complex and functional tissue scaffolds.[3]

-

Controlled Release Systems: this compound salts of drugs, such as chlorpheniramine (B86927) this compound, can be formulated into controlled-release delivery systems.[13][14] By microencapsulating a drug-resinate complex with a polymer coating, the release can be retarded and sustained over several hours.[14]

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for advancing polymer science. The following are foundational protocols adapted from the literature for the synthesis and formulation of this compound-containing polymers.

Protocol 1: Free-Radical Solution Copolymerization of VAc and DEM[5]

This protocol details the synthesis of a copolymer from vinyl acetate (VAc) and diethyl this compound (DEM).

-

Materials:

-

Vinyl acetate (VAc), distilled

-

Diethyl this compound (DEM), distilled

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene, anhydrous

-

-

Procedure:

-

Add desired amounts of VAc, DEM, AIBN, and toluene to a glass ampoule.

-

Subject the ampoule to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the ampoule under vacuum.

-

Place the sealed ampoule in a thermostatically controlled oil bath at 70°C for a specified time.

-

After the reaction period, cool the ampoule rapidly to quench the polymerization.

-

Open the ampoule and pour the contents into a large volume of methanol (B129727) to precipitate the copolymer.

-

Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

-

Characterize the copolymer composition and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC), respectively.[5]

-

Protocol 2: Synthesis of Poly(octamethylene this compound (anhydride) citrate) (POMaC) Pre-Polymer[5]

This protocol describes the synthesis of the POMaC pre-polymer via polycondensation.

-

Materials:

-

Citric acid

-

Maleic anhydride

-

1,8-octanediol

-

-

Procedure:

-

Combine citric acid, maleic anhydride, and 1,8-octanediol in the desired molar ratios in a reaction flask.

-

Heat the mixture to 160-165°C under a nitrogen flow with stirring until it melts and becomes clear.

-

Reduce the temperature to 140°C and continue the reaction under a nitrogen purge for 3 hours to form the pre-polymer.

-

The resulting product is a viscous liquid.

-

(Optional Purification) Dissolve the pre-polymer in acetone (B3395972) and precipitate it in water.

-

Characterize the structure and molecular weight using ¹H NMR and MALDI-MS.[5]

-

Protocol 3: Formulation of Nanoparticles via Nanoprecipitation[2]

This protocol outlines the formation of nanoparticles from a pre-synthesized polymer like Poly(benzyl malate) (PMLABe).

-

Materials:

-

Poly(benzyl malate) (PMLABe)

-

Acetone (or other suitable organic solvent)

-

Deionized water

-

-

Procedure:

-

Polymer Solution Preparation: Dissolve a specific amount of PMLABe in acetone to create a polymer solution of a known concentration.

-

Nanoprecipitation: Place a defined volume of deionized water in a beaker and stir vigorously with a magnetic stirrer.

-

Slowly add the PMLABe/acetone solution dropwise to the stirring water. The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.

-

Solvent Removal: Continue stirring the nanoparticle suspension to allow for the evaporation of the organic solvent.

-

Purification: Purify the resulting aqueous suspension of nanoparticles via dialysis or centrifugation to remove residual solvent.

-

Characterization: Characterize the size and surface charge of the nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.[2]

-

This compound-based polymers represent a cornerstone of modern polymer chemistry, offering a remarkable combination of synthetic versatility, tunable properties, and functionality. Foundational research has established robust synthesis methodologies, including free-radical polymerization, ring-opening copolymerization, and polycondensation, which provide access to a vast library of materials. The quantitative relationships between synthesis parameters and polymer characteristics are well-documented, enabling the rational design of polymers for specific needs. In the realm of drug development and biomedical science, this compound polymers have proven to be enabling materials for creating advanced drug delivery systems, biocompatible devices, and tissue engineering scaffolds. Future research will likely focus on developing novel this compound monomers and more sophisticated polymer architectures to meet the growing demand for smart, responsive, and sustainable materials.

References

- 1. arxiv.org [arxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. 3D Printability Assessment of Poly(octamethylene this compound (anhydride) citrate) and Poly(ethylene glycol) Diacrylate Copolymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. PVP-Maleate Copolymers - CD Bioparticles [cd-bioparticles.net]

- 12. pH-sensitive polymeric cisplatin-ion complex with styrene-maleic acid copolymer exhibits tumor-selective drug delivery and antitumor activity as a result of the enhanced permeability and retention effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro characterization of a controlled-release chlorpheniramine this compound delivery system prepared by the air-suspension technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension - PMC [pmc.ncbi.nlm.nih.gov]

The Maleate Double Bond: A Versatile Tool in Chemical Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-carbon double bond within the maleate motif is a highly versatile and reactive functional group that has found extensive application across chemical synthesis, polymer science, and, most notably, in the realm of drug development and bioconjugation. Its unique electronic properties, arising from the presence of two flanking electron-withdrawing carboxyl groups in a cis-conformation, render it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the this compound double bond, detailing key reactions, experimental protocols, and quantitative data to inform its strategic use in research and development.

Core Principles of Reactivity

The reactivity of the this compound double bond is fundamentally governed by the electron-deficient nature of the alkene, making it an excellent electrophile. This characteristic is central to its utility in a range of addition reactions. The cis-geometry of the ester or carboxylate groups also imparts specific stereochemical outcomes in certain reactions and influences the overall stability and reactivity compared to its trans-isomer, fumarate.

Key Reactions and Applications

The versatility of the this compound double bond is showcased in several key reaction classes:

-

Michael Addition: This is arguably the most significant reaction involving the this compound double bond, particularly in a biological context. It involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system.[1] A wide array of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction.[1]

-

Diels-Alder Reaction: The electron-deficient nature of the this compound double bond makes it a potent dienophile in [4+2] cycloaddition reactions. This reaction is a powerful tool for the stereospecific synthesis of six-membered rings, which are common scaffolds in natural products and pharmaceutical agents.[2]

-

Polymerization: this compound esters and maleic anhydride (B1165640) are important monomers in the synthesis of a variety of polymers. They can undergo free-radical, anionic, and condensation polymerization to produce materials with diverse properties for applications in coatings, adhesives, and biodegradable elastomers.[3][4]

-

Bioconjugation: A specialized and highly impactful application of the Michael addition is the reaction of maleimides (a derivative of maleic acid) with thiol groups, typically from cysteine residues in proteins.[5] This highly selective and efficient reaction is a cornerstone of bioconjugation, enabling the precise attachment of molecules such as drugs, fluorescent dyes, or polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules.[6][7] This has been instrumental in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[5]

Quantitative Data on Reactivity

The reactivity of the this compound double bond can be quantified and compared under various conditions. The following tables summarize key data points from the literature.

| Reaction Type | Michael Acceptor | Michael Donor | Catalyst | Solvent | Conditions | Outcome/Yield | Reference | | --- | --- | --- | --- | --- | --- | --- | | Aza-Michael Addition | Diethyl this compound | Cyclohexylamine | None | Solvent-free | Room Temperature | High Yield |[8] | | Thiol-Michael Addition | Diethyl this compound | Thiophenol | Base (e.g., Et3N) | THF or Acetonitrile | Room Temperature | High Yield |[1] | | Carbon-Michael Addition | Diethyl this compound | Diethyl Malonate | Phosphine (e.g., Tributylphosphine) | Toluene or THF | Room Temperature or 50 °C | High Yield |[8] |

| Reaction Type | Diene | Dienophile | Catalyst | Solvent | Conditions | Yield | Reference | | --- | --- | --- | --- | --- | --- | --- | | Diels-Alder | 1,3-Butadiene | Diethyl this compound | None | Toluene or Xylene | High Temperature (Reflux) | Not specified |[2] | | Diels-Alder | Cyclopentadiene (B3395910) | Diethyl this compound | None | Ethyl Acetate (B1210297) or Diethyl Ether | Room Temperature | High Yield |[2] | | Diels-Alder | Various | Diethyl this compound | Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Dichloromethane | -78 °C to Room Temperature | Enhanced Rate and Selectivity |[2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound chemistry. Below are representative protocols for key reactions.

Protocol 1: Aza-Michael Addition of an Amine to Diethyl this compound (Solvent- and Catalyst-Free)

This protocol exemplifies a green chemistry approach to the aza-Michael addition.[8]

Materials:

-

Diethyl this compound

-

Amine (e.g., cyclohexylamine)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask, add diethyl this compound (1.0 equivalent).

-

With stirring, add the amine (1.0-1.2 equivalents) dropwise at room temperature. Note that the reaction can be exothermic.

-

Continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Diels-Alder Reaction of Diethyl this compound with Cyclopentadiene

This protocol describes a classic [4+2] cycloaddition.[2]

Materials:

-

Diethyl this compound

-

Ethyl acetate or diethyl ether

-

Fractional distillation apparatus

-

Round-bottom flask

-

Ice bath

Procedure:

-

Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to "crack" it into the cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in a chilled receiving flask.

-

Reaction: In a round-bottom flask, dissolve diethyl this compound (1.0 equivalent) in a suitable solvent such as ethyl acetate or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution of diethyl this compound with stirring. The reaction is typically exothermic and proceeds rapidly.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting adduct is often pure enough for subsequent steps but can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Thiol-Maleimide Bioconjugation

This protocol outlines the labeling of a thiol-containing biomolecule (e.g., a protein) with a maleimide (B117702) dye.[7]

Materials:

-

Thiol-containing protein

-

Degassed buffer (e.g., PBS, Tris, HEPES, pH 7-7.5)

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Maleimide-activated dye

-

DMSO or DMF

Procedure:

-

Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.

-